molecular formula C12H16N2O2 B10978461 1-Phenyl-3-(tetrahydro-furan-2-ylmethyl)-urea

1-Phenyl-3-(tetrahydro-furan-2-ylmethyl)-urea

Cat. No. B10978461
M. Wt: 220.27 g/mol
InChI Key: DKETYYYWVMZJPN-UHFFFAOYSA-N
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Description

1-Phenyl-3-(tetrahydro-furan-2-ylmethyl)-urea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenyl group attached to a urea moiety, which is further linked to a tetrahydrofuran ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 1-Phenyl-3-(tetrahydro-furan-2-ylmethyl)-urea typically involves the reaction of phenyl isocyanate with tetrahydrofuran-2-ylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-Phenyl-3-(tetrahydro-furan-2-ylmethyl)-urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The phenyl group in the compound can undergo electrophilic substitution reactions, leading to the formation of substituted products. Common reagents for these reactions include halogens and nitrating agents.

Scientific Research Applications

1-Phenyl-3-(tetrahydro-furan-2-ylmethyl)-urea has found applications in various scientific research fields:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or protein-ligand interactions.

    Medicine: The compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

    Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(tetrahydro-furan-2-ylmethyl)-urea involves its interaction with molecular targets such as enzymes or receptors. The phenyl and tetrahydrofuran groups may facilitate binding to specific sites, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Phenyl-3-(tetrahydro-furan-2-ylmethyl)-urea can be compared with similar compounds such as:

    1-Phenyl-3-(tetrahydro-furan-2-ylmethyl)-thiourea: This compound features a thiourea group instead of a urea group, which may impart different chemical and biological properties.

    1-Phenyl-3-(tetrahydro-furan-2-ylmethyl)-carbamate: The presence of a carbamate group in this compound may lead to variations in reactivity and applications.

    1-Phenyl-3-(tetrahydro-furan-2-ylmethyl)-amine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and reactivity compared to its analogs.

properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

1-(oxolan-2-ylmethyl)-3-phenylurea

InChI

InChI=1S/C12H16N2O2/c15-12(13-9-11-7-4-8-16-11)14-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,13,14,15)

InChI Key

DKETYYYWVMZJPN-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)NC2=CC=CC=C2

Origin of Product

United States

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